molecular formula C19H19N3OS2 B2974510 N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 922977-65-9

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2974510
CAS RN: 922977-65-9
M. Wt: 369.5
InChI Key: YXQJDQJPTVCMMT-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, commonly known as PTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTB is a synthetic compound that belongs to the class of thiazole derivatives and has been extensively studied for its biological and pharmacological properties. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is part of a broader class of compounds that have been synthesized and evaluated for their antimicrobial activity. Research has shown that pyridine and thiazole derivatives, which share a similar structural framework, exhibit moderate antimicrobial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (E. Darwish, N. A. Kheder, A. Farag, 2010; A. Farag, N. A. Kheder, Y. Mabkhot, 2009).

Quantum Chemical Analysis and Tautomeric Preferences

Quantum chemical analysis of compounds with a thiazol-2-amine moiety, closely related to the chemical structure of interest, has revealed the existence of dynamic tautomerism and divalent N(I) character. These properties are crucial for understanding the electron distribution, tautomeric preferences, and potential biochemical interactions, pointing towards applications in drug design and molecular engineering (Sonam Bhatia, Yogesh J. Malkhede, P. Bharatam, 2013).

Heterocyclic Synthesis and Biological Evaluation

Research into the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]thiazole derivatives, has highlighted the potential of utilizing similar structures for the development of new pharmacologically active molecules. These studies involve the exploration of microwave irradiation techniques for eco-friendly synthesis and the evaluation of antimicrobial and antioxidant activities, suggesting the relevance of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide in medicinal chemistry (H. F. Rizk, M. El‐Borai, A. Ragab, S. A. Ibrahim, 2020).

Molecular Docking and Anticancer Activity

Additionally, molecular docking studies have been conducted on similar compounds, providing insights into their binding interactions with biological targets such as cathepsin D. These findings suggest potential applications in anticancer therapy, as compounds exhibiting good binding energy in molecular docking studies may act as inhibitors of key enzymes involved in cancer progression (H. F. Rizk et al., 2020).

properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-6-16(7-5-14)24-12-2-3-18(23)22-19-21-17(13-25-19)15-8-10-20-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQJDQJPTVCMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

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